molecular formula C13H18FNO5S B2728558 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide CAS No. 2034202-33-8

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide

Cat. No.: B2728558
CAS No.: 2034202-33-8
M. Wt: 319.35
InChI Key: QMZSQJXKARKFNP-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their ability to inhibit various enzymes and biological pathways. The presence of both ethoxy and fluoro groups in the benzene ring, along with a tetrahydrofuran moiety, makes this compound particularly interesting for research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzene Sulfonamide Core: : The initial step involves the sulfonation of a suitable benzene derivative to introduce the sulfonamide group

  • Introduction of the Ethoxy and Fluoro Groups: : The ethoxy and fluoro substituents are introduced via electrophilic aromatic substitution reactions. Ethylation can be performed using ethyl iodide in the presence of a strong base, while fluorination can be achieved using a fluorinating agent such as Selectfluor.

  • Attachment of the Tetrahydrofuran Moiety: : The final step involves the attachment of the tetrahydrofuran ring. This can be done by reacting the intermediate compound with a suitable tetrahydrofuran derivative under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Continuous flow reactors may be used to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group of the tetrahydrofuran ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can occur at the sulfonamide group, potentially converting it to a sulfonic acid derivative. Reducing agents such as lithium aluminum hydride can be used.

  • Substitution: : The ethoxy and fluoro groups on the benzene ring can participate in nucleophilic substitution reactions. For example, the ethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Conversion to a sulfonic acid derivative.

    Substitution: Replacement of the ethoxy group with other nucleophiles, forming various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it a candidate for studying enzyme mechanisms.

    Medicine: Potential therapeutic applications due to its ability to inhibit specific enzymes. It may be explored for its anti-inflammatory, antibacterial, or anticancer properties.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-fluorobenzenesulfonamide: Lacks the tetrahydrofuran moiety, making it less complex but potentially less versatile in its applications.

    3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Similar structure but without the ethoxy group, which may affect its reactivity and biological activity.

    4-ethoxy-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the fluoro group, which can influence its chemical properties and interactions.

Uniqueness

The combination of ethoxy, fluoro, and tetrahydrofuran groups in 4-ethoxy-3-fluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide makes it unique. This specific arrangement of functional groups can result in distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO5S/c1-2-20-12-4-3-10(7-11(12)14)21(17,18)15-8-13(16)5-6-19-9-13/h3-4,7,15-16H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZSQJXKARKFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCOC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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